molecular formula C8H6N2O3 B1314115 1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 53890-44-1

1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B1314115
CAS No.: 53890-44-1
M. Wt: 178.14 g/mol
InChI Key: LZKPUOAYCKXVLR-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C8H6N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of solvents like xylene and bases such as sodium methoxide (MeONa) in butanol (BuOH) .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can introduce functional groups like sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial in cell signaling and regulation . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to undergo oxidation and substitution reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-methylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-10-6-5(3-2-4-9-6)7(11)13-8(10)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKPUOAYCKXVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500890
Record name 1-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53890-44-1
Record name 1-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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